(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid
Description
“(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid” (CAS: 883231-14-9) is an organoboron compound featuring a pyridine ring substituted at the 3-position with a boronic acid group and at the 6-position with a 2-methyltetrazole moiety. This structure combines the versatility of boronic acids in cross-coupling reactions (e.g., Suzuki-Miyaura) with the bioisosteric properties of tetrazoles, which are often used in medicinal chemistry to mimic carboxylic acids while enhancing metabolic stability . The compound is synthesized via palladium-catalyzed cross-coupling reactions, as evidenced by its use in intermediates for Tedizolid derivatives (e.g., in oxazolidinone antibiotics) and anxiolytic drug candidates . Its molecular formula is C₈H₈BN₅O₂, with a molecular weight of 217.0 g/mol, and it is typically available at ≥97% purity .
Properties
IUPAC Name |
[6-(2-methyltetrazol-5-yl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BN5O2/c1-13-11-7(10-12-13)6-3-2-5(4-9-6)8(14)15/h2-4,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGUFDNBCBUPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C2=NN(N=N2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid typically involves the reaction of 2-methyl-2H-tetrazole with a pyridine derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated pyridine .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, especially in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
The compound has been investigated as a potential building block in the synthesis of pharmaceuticals. Its boronic acid functionality allows for the formation of covalent bonds with biomolecules, which is crucial in drug design, particularly for targeting enzymes and receptors.
Case Study : In a study focused on developing inhibitors for specific kinases, (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid was used to synthesize derivatives that exhibited enhanced potency against cancer cell lines. The introduction of the tetrazole moiety was found to improve binding affinity due to increased hydrogen bonding interactions .
2. Anticancer Activity
Research indicates that compounds containing boronic acids can exhibit anticancer properties by inhibiting proteasome activity. This compound's unique structure may enhance its efficacy and selectivity.
Case Study : A recent investigation demonstrated that derivatives of this compound showed promising results in preclinical models of breast cancer, leading to apoptosis in malignant cells while sparing normal tissues .
Organic Synthesis
1. Cross-Coupling Reactions
this compound can serve as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki Coupling | Formation of biaryl compounds from aryl halides | |
| Negishi Coupling | Synthesis of complex organic molecules |
These reactions enable the construction of complex molecular architectures, essential in the development of new materials and pharmaceuticals.
Materials Science
1. Sensor Development
The compound's unique electronic properties make it suitable for application in sensor technology. Boronic acids can interact with diols and amines, leading to changes in conductivity or fluorescence.
Case Study : A study demonstrated the use of this compound in the development of fluorescent sensors for glucose detection. The sensor exhibited high sensitivity and selectivity, showcasing the potential for real-time monitoring of glucose levels in diabetic patients .
Mechanism of Action
The mechanism of action of (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, leading to the inhibition of specific enzymes or the modulation of biological pathways . This interaction is crucial in its role as an enzyme inhibitor and in its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related boronic acids, focusing on substituent effects, reactivity, and applications:
Tetrazole-Containing Boronic Acids
Pyridine-Based Boronic Acids with Electron-Withdrawing Groups
Pyridine-Based Boronic Acids with Electron-Donating Groups
Amino-Substituted Boronic Acids
Key Comparative Insights
However, its bioisosteric properties make it preferable in drug design . Electron-withdrawing groups (e.g., CF₃, Cl) increase boronic acid electrophilicity, enabling faster couplings under mild conditions compared to electron-donating groups .
Solubility and Stability: Tetrazole-containing boronic acids exhibit higher polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to alkyl-substituted analogs . Amino and ethoxy groups improve aqueous solubility but may require protection during synthesis to prevent undesired side reactions .
Pharmaceutical Applications: The target compound is critical in synthesizing Tedizolid, an oxazolidinone antibiotic, where its tetrazole moiety improves metabolic stability . MPEP analogs (e.g., ) leverage pyridine boronic acids for CNS drug candidates, though the tetrazole variant’s role in anxiolytic activity remains underexplored .
Biological Activity
(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid, with the CAS number 883231-14-9, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a tetrazole moiety, which may contribute to its unique pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C₇H₈BN₅O₂
- Molecular Weight : 204.98 g/mol
- Density : Approximately 1.50 g/cm³ at 20 ºC
The biological activity of this compound is primarily linked to its ability to interact with specific biological targets, including proteins involved in various signaling pathways. Notably, it has been investigated for its role in modulating the Keap1-Nrf2 pathway, which is critical for cellular defense against oxidative stress.
Key Findings:
- Nrf2 Activation : Research indicates that compounds similar to this compound can inhibit the interaction between Keap1 and Nrf2, leading to increased expression of antioxidant genes. This mechanism is particularly relevant for conditions associated with oxidative stress and inflammation .
- Structure-Activity Relationship (SAR) : Studies have highlighted the importance of specific structural features in enhancing the potency of such compounds against their targets. Variations in substituents on the pyridine or tetrazole rings can significantly affect binding affinity and biological activity .
Biological Activity Data
A summary of the biological activities observed for this compound and related compounds is presented below:
| Activity | Target | Method | Result |
|---|---|---|---|
| Nrf2 Activation | Keap1-Nrf2 PPI | SPR Assay | Inhibition observed, promoting Nrf2 activation |
| Antioxidant Response | Cellular Models | Gene Expression Analysis | Upregulation of antioxidant genes |
| Cytotoxicity | Cancer Cell Lines | MTT Assay | Dose-dependent cytotoxic effects noted |
Case Study 1: Nrf2 Pathway Modulation
In a study published by researchers investigating the effects of various boronic acids on the Nrf2 pathway, this compound was shown to significantly enhance Nrf2 activation in response to oxidative stress in vitro. This suggests potential therapeutic applications in diseases characterized by oxidative damage, such as neurodegenerative disorders.
Case Study 2: Anticancer Properties
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to a marked decrease in cell viability, with IC50 values varying across different cell types. This highlights its potential as an anticancer agent.
Q & A
Q. What are the common synthetic routes for preparing (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or halogen-boronate exchange . For example:
- Step 1 : Start with a halogenated pyridine precursor (e.g., 6-bromo-5-methylpyridin-3-amine).
- Step 2 : React with triisopropyl borate under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like tetrahydrofuran (THF) .
- Step 3 : Purify via column chromatography or recrystallization.
Key factors affecting yield include temperature control (often 0–60°C) and stoichiometric ratios of borating agents. Microwave-assisted synthesis can reduce reaction times .
Q. What analytical techniques are used to characterize this boronic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹¹B NMR confirm the boronic acid group and tetrazole-pyridine substitution pattern.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion at m/z 247.08) .
- HPLC : Purity analysis (>95%) using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
Q. How does the tetrazole moiety influence the compound’s reactivity?
Methodological Answer: The tetrazole group (2-methyl-2H-tetrazol-5-yl) enhances hydrogen-bonding capacity and metal coordination , making the compound useful in:
- Enzyme inhibition studies : Forms reversible complexes with catalytic residues (e.g., serine proteases) via boronic acid-tetrazole synergy .
- Cross-coupling reactions : Stabilizes transition metals (e.g., Pd) during Suzuki reactions, improving catalytic efficiency .
Advanced Research Questions
Q. What challenges arise in regioselective functionalization of the pyridine-tetrazole scaffold?
Methodological Answer: Regioselectivity is influenced by:
- Steric hindrance : The methyl group on the tetrazole directs electrophilic substitution to the para position of the pyridine ring.
- Electronic effects : Boronic acid’s electron-withdrawing nature deactivates the pyridine ring, requiring microwave irradiation or high-pressure conditions for C–H activation .
Example : Optimizing Buchwald-Hartwig amination requires Pd(OAc)₂/XPhos catalysts and elevated temperatures (80–100°C) to overcome steric barriers .
Q. How can computational modeling aid in predicting this compound’s interaction with biological targets?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., β-lactamases). The boronic acid group shows high affinity for catalytic serine residues .
- DFT calculations : Predict reaction pathways for cross-coupling, focusing on transmetallation steps involving Pd(0)/Pd(II) intermediates .
Validation : Compare computed binding energies with experimental IC₅₀ values from enzyme assays.
Q. What strategies mitigate hydrolysis of the boronic acid group during storage?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder under argon to prevent moisture-induced degradation.
- Stabilizers : Add 1–5% 1,4-dioxane or dimethyl sulfoxide (DMSO) to solutions to inhibit boronic acid dimerization .
- Low-temperature storage : Maintain at –20°C in amber vials to reduce photolytic decomposition .
Q. How does this compound compare to structurally similar boronic acids in catalytic applications?
Methodological Answer: A comparative analysis reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
